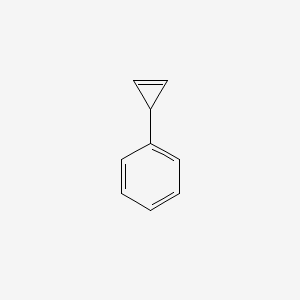![molecular formula C12H24OSi B14341831 tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane CAS No. 104808-03-9](/img/structure/B14341831.png)
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane is an organosilicon compound with the chemical formula C10H20OSi. It is a colorless liquid with low vapor pressure and volatility, and it is stable at room temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane typically involves the reaction of tert-butylacetylene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with careful control of temperature and pressure to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield silanols or siloxanes, while substitution reactions can produce a variety of substituted silanes .
Applications De Recherche Scientifique
tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reaction. For example, in oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of silanols or siloxanes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane include:
tert-Butylacetylene: A precursor used in the synthesis of this compound.
3,3-Dimethyl-1-butyne: Another alkyne with similar reactivity and applications.
tert-Butylethene: An alkene with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of both tert-butyl and dimethylsilane groups, which confer distinct reactivity and stability. This makes it a valuable building block in the synthesis of complex organic molecules and specialty chemicals .
Propriétés
Numéro CAS |
104808-03-9 |
|---|---|
Formule moléculaire |
C12H24OSi |
Poids moléculaire |
212.40 g/mol |
Nom IUPAC |
tert-butyl-(3,3-dimethylbut-1-ynoxy)-dimethylsilane |
InChI |
InChI=1S/C12H24OSi/c1-11(2,3)9-10-13-14(7,8)12(4,5)6/h1-8H3 |
Clé InChI |
DXGTYQYUVPUKKA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C#CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



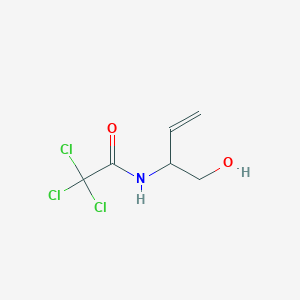
![1H-Imidazole, 1-methyl-2-[3-(methylthio)propyl]-](/img/structure/B14341758.png)
![Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate](/img/structure/B14341760.png)

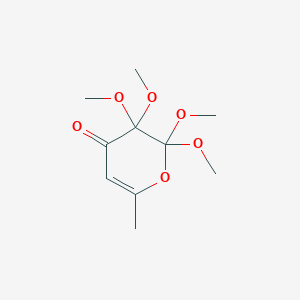

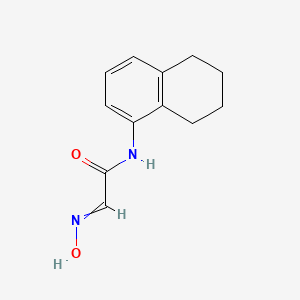
![3-Ethyl-2-methyl-2H-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B14341789.png)
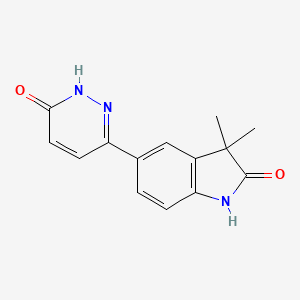
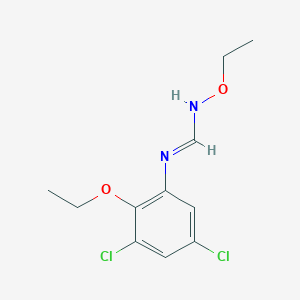
![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

